molecular formula C21H20N2O4 B2745366 N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-62-2

N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide

Cat. No.: B2745366
CAS No.: 878716-62-2
M. Wt: 364.401
InChI Key: VLJXUHXQHYABSM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound is characterized by the presence of a furan ring, an acetamidophenyl group, and a methylphenoxy group, which together may impart unique pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C21H20N2O4
  • Molecular Weight : 364.4 g/mol
  • IUPAC Name : this compound

The compound's structure allows for diverse interactions within biological systems, making it a candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway can vary but generally includes the formation of the furan ring and subsequent introduction of the acetamidophenyl and methylphenoxy groups.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A related compound demonstrated an IC50 value of 1.55 μM against colon carcinoma cell lines, suggesting strong cytotoxic effects .
  • Structure-activity relationship (SAR) analyses have shown that modifications in the phenyl ring can enhance anticancer efficacy. Specifically, electron-donating groups on the phenyl moiety have been linked to increased activity .

Antimicrobial Activity

Furan-based compounds have been noted for their antimicrobial properties. In particular:

  • Compounds with similar structures have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .
  • The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

Other Biological Activities

This compound may also possess other pharmacological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Analgesic : Preliminary studies suggest that furan derivatives may provide pain relief through modulation of pain pathways .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating various furan derivatives, this compound was tested alongside other compounds for its cytotoxic effects on cancer cell lines. The results indicated that structural modifications significantly influenced the anticancer potency:

CompoundIC50 (µM)Cell Line
A1.55HCT-15
B1.98A-431
C>1000Vero
D (Target Compound)TBDTBD

This table illustrates the comparative efficacy of related compounds, highlighting the need for further investigation into the target compound's specific biological activity.

Case Study 2: Antimicrobial Efficacy

A series of furan derivatives were tested for their antibacterial properties using standard dilution methods against Gram-positive and Gram-negative bacteria. The findings suggested that certain substitutions on the furan ring enhanced antibacterial activity significantly:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
EStaphylococcus aureus12 µg/mL
FEscherichia coli8 µg/mL
G (Target Compound)TBDTBD

These results indicate that further optimization of the chemical structure could yield more potent antimicrobial agents.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-3-9-18(10-4-14)27-13-20-19(11-12-26-20)21(25)23-17-7-5-16(6-8-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJXUHXQHYABSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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